

Application Notes and Protocols for Dissolving IM-93

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of **IM-93**, a dual inhibitor of ferroptosis and NETosis, for use in a variety of experimental settings. Adherence to these guidelines will help ensure the accurate and reproducible application of this compound in your research.

Compound Information



Compound Name	IM-93	
Full Name	3-[[3-(dimethylamino)propyl]amino]-1-(1-methylethyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione	
CAS Number	1173657-73-2	
Molecular Formula	C21H28N4O2	
Molecular Weight	368.5 g/mol	
Appearance	Solid powder	
Storage	Store at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[1][2] Once in solution, aliquot to avoid repeated freeze-thaw cycles.[1][2] Protect from light.	

Solubility Data

IM-93 exhibits solubility in various organic solvents. The following table summarizes its solubility in common laboratory solvents. It is crucial to use high-purity, anhydrous solvents to ensure optimal dissolution and stability of the compound.



Solvent	Solubility	Molar Equivalent	Notes
DMSO (Dimethyl Sulfoxide)	20 mg/mL	54.28 mM	Sonication or gentle heating may be required to fully dissolve the compound.[1] It is recommended to use freshly opened, anhydrous DMSO as the solvent is hygroscopic and absorbed water can affect solubility.[1]
DMF (Dimethylformamide)	20 mg/mL	54.28 mM	_
Ethanol	1 mg/mL	2.71 mM	_
DMSO:PBS (pH 7.2) (1:2)	0.3 mg/mL	0.81 mM	This solvent mixture is suitable for preparing working solutions for some in vitro assays.

Experimental Protocols Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **IM-93** in DMSO, a common starting point for most in vitro experiments.

Materials:

- IM-93 powder
- Anhydrous DMSO
- Sterile microcentrifuge tubes

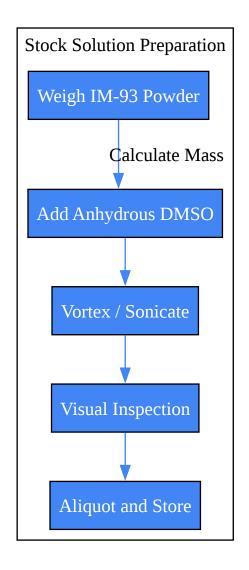


- Vortex mixer
- Sonicator (optional)
- Calibrated pipettes

Procedure:

- Calculate the required mass of IM-93: To prepare 1 mL of a 10 mM stock solution, you will need 0.3685 mg of IM-93 (Mass = Molarity x Volume x Molecular Weight).
- Weigh the IM-93: Carefully weigh the calculated amount of IM-93 powder in a sterile microcentrifuge tube.
- Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the IM-93 powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
- Dissolve the compound: Vortex the tube for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath sonicator. Gentle warming can also aid dissolution.[1]
- Visual Inspection: Visually inspect the solution to ensure that the compound is fully dissolved and no particulate matter is visible.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][2]





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Workflow for preparing IM-93 stock solution.

Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the 10 mM DMSO stock solution to prepare working solutions for typical cell-based experiments.

Materials:

- 10 mM IM-93 stock solution in DMSO
- Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

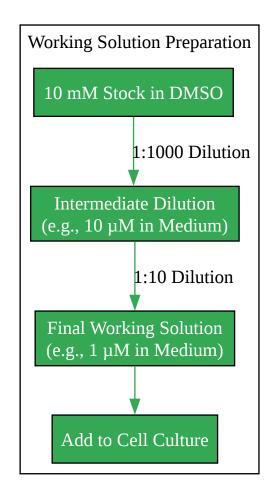


- Sterile microcentrifuge tubes or plates
- Calibrated pipettes

Procedure:

- Determine the final desired concentration: The effective concentration of IM-93 can vary depending on the cell type and experimental conditions. For example, IM-93 has been shown to inhibit ferroptosis in NIH3T3 cells with IC₅₀ values of 1.8 and 1.9 nM, and inhibit hydrogen peroxide-induced necrosis in HL-60 cells with an IC₅₀ of 0.45 μM.[3]
- Perform serial dilutions: It is recommended to perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
- DMSO concentration consideration: Ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
- Example Dilution (for a final concentration of 1 μM):
 - \circ Prepare an intermediate dilution by adding 1 μ L of the 10 mM stock solution to 999 μ L of cell culture medium to get a 10 μ M solution.
 - $\circ~$ Add 100 μL of the 10 μM intermediate solution to 900 μL of cell culture medium to achieve a final concentration of 1 μM .
- Add to cells: Add the appropriate volume of the final working solution to your cell culture plates.





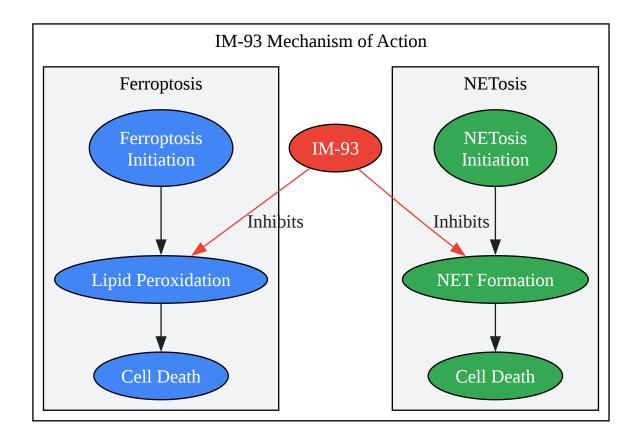
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Dilution workflow for cell-based assays.

Signaling Pathway Context

IM-93 is a dual inhibitor of ferroptosis and NETosis. Understanding its mechanism of action is crucial for experimental design.





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Simplified signaling pathway of **IM-93** inhibition.

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